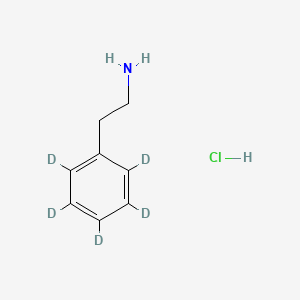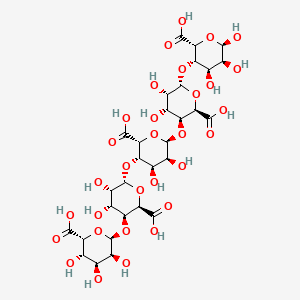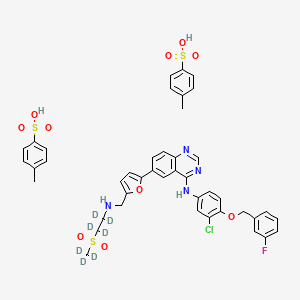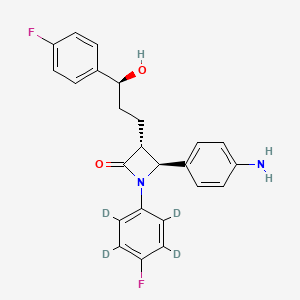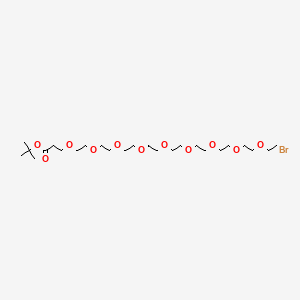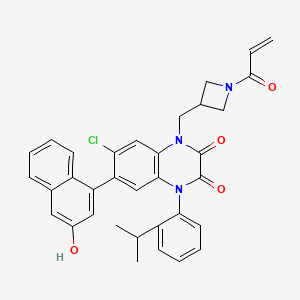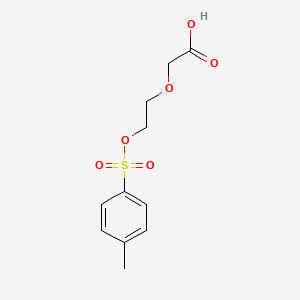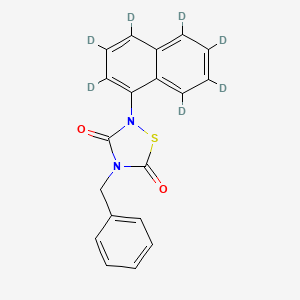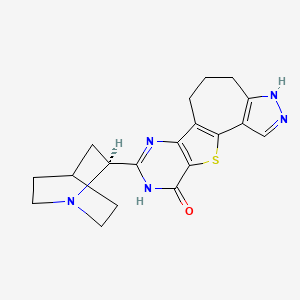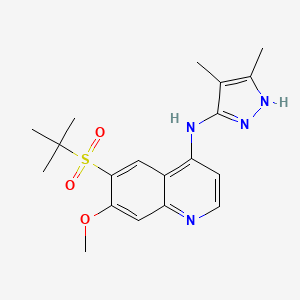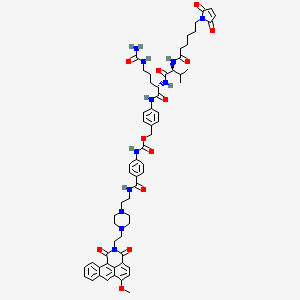
Tetrahydrofolic acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrofolic acid-d4 is a deuterium-labeled derivative of tetrahydrofolic acid, a biologically active form of vitamin B9 (folate). This compound is essential in various biochemical processes, including the transfer of one-carbon units in the synthesis of nucleic acids, amino acids, and lipids . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development.
准备方法
Synthetic Routes and Reaction Conditions
Tetrahydrofolic acid-d4 is synthesized through the catalytic hydrogenation of folic acid using deuterium gas. The process involves the reduction of folic acid in the presence of a catalyst such as Raney nickel. The reaction is typically carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. Continuous-flow technology is often employed to enhance efficiency and scalability. This method allows for the precise control of reaction parameters, resulting in a high conversion rate and selectivity .
化学反应分析
Types of Reactions
Tetrahydrofolic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid.
Reduction: It can be reduced from dihydrofolic acid.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst like Raney nickel.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Dihydrofolic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tetrahydrofolic acid-d4 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways involving folate derivatives.
Biology: Helps in studying the role of folate in cellular processes, including DNA synthesis and repair.
Medicine: Used in research on folate metabolism and its implications in diseases such as cancer and anemia.
Industry: Employed in the development of pharmaceuticals and nutritional supplements
作用机制
Tetrahydrofolic acid-d4 acts as a coenzyme in various metabolic reactions. It is transported across cells by receptor-mediated endocytosis and is involved in:
Erythropoiesis: Maintaining normal red blood cell production.
Nucleic Acid Synthesis: Synthesizing purine and thymidylate nucleic acids.
Amino Acid Interconversion: Interconverting amino acids.
tRNA Methylation: Methylating transfer RNA.
Formate Generation and Utilization: Generating and using formate.
相似化合物的比较
Similar Compounds
Tetrahydrofolic acid: The non-deuterated form, involved in similar biochemical processes.
Dihydrofolic acid: The oxidized form, which is reduced to tetrahydrofolic acid.
5,10-Methylenetetrahydrofolate: A derivative involved in the transfer of one-carbon units.
Uniqueness
Tetrahydrofolic acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding metabolic pathways. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and quantification .
属性
分子式 |
C19H23N7O6 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[[(2-amino-6,7-dideuterio-4-oxo-3,5,7,8-tetrahydropteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1/i7D2,8D,11D/t8?,11?,12- |
InChI 键 |
MSTNYGQPCMXVAQ-KLSHAWTBSA-N |
手性 SMILES |
[2H]C1C(NC2=C(N1)N=C(NC2=O)N)([2H])C([2H])([2H])NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


